molecular formula C6H7Cl2N3O4S2 B1304001 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide CAS No. 5250-72-6

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Cat. No. B1304001
CAS RN: 5250-72-6
M. Wt: 320.2 g/mol
InChI Key: DNBXGTICJYDFDT-UHFFFAOYSA-N
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Description

The compound 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a derivative of benzene sulfonamide, which is a class of compounds known for their various biological activities. While the provided papers do not directly discuss 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, they do provide insights into related compounds that can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the condensation of sulfonamide derivatives with aldehydes. For instance, the synthesis of a Schiff base compound was achieved by the condensation of 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide with 2-hydroxy benzaldehyde, as described in the first paper . This suggests that similar synthetic routes could be employed for the synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, with appropriate chlorinated benzaldehydes and sulfonamide precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques such as NMR, UV-VIS, and IR, along with X-ray crystallography. The first paper reports the crystal structure of a Schiff base sulfonamide, which crystallizes in the triclinic space group and exhibits intramolecular hydrogen bonding . These techniques could similarly be applied to determine the molecular structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, primarily due to the reactivity of the amino group and the sulfonamide moiety. The Schiff base formation, as mentioned in the first paper, is one such reaction where the amino group reacts with an aldehyde . The reactivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide could be explored in the context of its potential to form similar Schiff bases or other derivatives through nucleophilic substitution reactions, given the presence of chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be complex and are influenced by their molecular structure. The second paper discusses the use of computational methods to characterize the electronic properties of a benzene sulfonamide molecule, including HOMO-LUMO analysis, MEP, and various bonding interactions . These computational studies provide insights into the reactivity, stability, and potential biological activity of the compound. Similar computational studies could be conducted on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide to predict its properties.

Scientific Research Applications

Electroorganic Synthesis

The electrochemical behavior of hydroquinone and 4-amino-6-chlorobenzene-1,3-disulfonamide in phosphate buffer solution was evaluated, leading to the electrochemical synthesis of new disulfonamide substituted p-benzoquinone. This process, carried out via electrochemical oxidation, demonstrates the compound's role in facilitating hydroquinone conversion into disulfonamide substituted p-benzoquinone under green conditions, highlighting its utility in synthetic organic chemistry (Nassif et al., 2018).

Novel Reagents for Synthesis

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide derivatives have been explored as novel reagents for the synthesis of N-chloroamines, nitriles, and aldehydes. These compounds offer an innovative approach to preparing these important chemical structures, providing significant advancements in synthetic methods (Ghorbani‐Vaghei & Veisi, 2009).

Photocatalytic Degradation Studies

A study on the degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide, a hydrolysis product of hydrochlorothiazide, revealed insights into photocatalytic degradation processes. This research underscores its significance in environmental chemistry, particularly in the treatment of pharmaceutical contaminants in wastewater (Armaković et al., 2018).

Biological Evaluation

A series of studies have evaluated the biological activity of compounds derived from 4-amino-5,6-dichlorobenzene-1,3-disulfonamide. These include the synthesis and assessment of new 1,4-dihydropyridine derivatives for antibacterial and antioxidant functions, reflecting the compound's relevance in medicinal chemistry and pharmacology (Ghorbani‐Vaghei et al., 2016).

Enzyme Inhibition for Cancer Therapy

Research has identified bis-sulfonamides, synthesized from 4-amino-5,6-dichlorobenzene-1,3-disulfonamide and related compounds, as inhibitors of the carbonic anhydrase enzyme. These inhibitors show potential for therapeutic application in treating various cancers, highlighting the compound's significance in developing novel cancer treatments (Morsy et al., 2009).

properties

IUPAC Name

4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBXGTICJYDFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381819
Record name 4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

CAS RN

5250-72-6
Record name 4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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